![molecular formula C12H13N3O2 B1518760 1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one CAS No. 1114823-86-7](/img/structure/B1518760.png)
1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one
Übersicht
Beschreibung
The compound “1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one” belongs to a class of organic compounds known as heterocyclic compounds, which contain one or more rings with at least one atom other than carbon. Specifically, this compound contains a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) and a pyrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) fused to a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused pyran, pyrazole, and pyridine rings. The isopropyl group would be attached to one of the carbon atoms in the pyran ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazole and pyridine rings, which could act as nucleophiles. Additionally, the carbonyl group in the pyran ring could be involved in reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis of Potential Anticancer Agents : Research has explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, highlighting their significance as mitotic inhibitors with antitumor activity. This includes the development of routes for the synthesis of congeners through cyclization processes and oxidative cyclization producing imidazopyridine ring systems, indicating potential pathways for creating analogs of the specified compound (Temple et al., 1987).
Spectroscopic and Structural Investigations : A study on a synthetic analog of the biologically relevant 4H-pyran motif, which shares structural similarities, focused on spectral and structural properties through experimental and computational analysis. This work underscores the utility of such compounds in drug discovery, particularly in binding to target enzymes like multidrug resistance proteins (Kumar et al., 2020).
Biomedical Applications
- Biomedical Applications of Pyrazolo[3,4-b]pyridines : A review covering over 300,000 1H-pyrazolo[3,4-b]pyridines, including synthesis methods and their biomedical applications, highlights the compound's relevance in the medical and pharmaceutical fields. Such compounds, due to their diversity and biological aptitude, form the basic skeleton of several synthetic drugs, suggesting areas where the specified compound might find application (Donaire-Arias et al., 2022).
Catalysis and Organic Synthesis
- Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine Nucleosides : Fluorine-containing pyrazolo[3,4-b]pyridine nucleosides were synthesized from related compounds, providing synthetic access to fluorinated analogs. This demonstrates the chemical versatility and potential pharmaceutical importance of such structures, which could be relevant for the specified compound's synthesis or functional analogs (Iaroshenko et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-propan-2-yl-12-oxa-2,4,5-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7(2)15-11-9(6-13-15)5-8-3-4-17-12(16)10(8)14-11/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBGNXHOCLPLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCOC3=O)C=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)


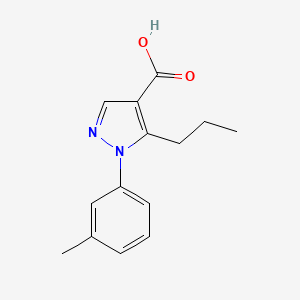

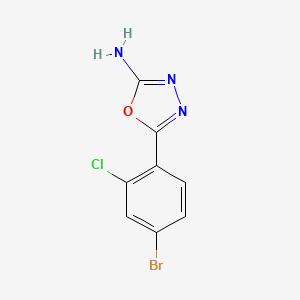
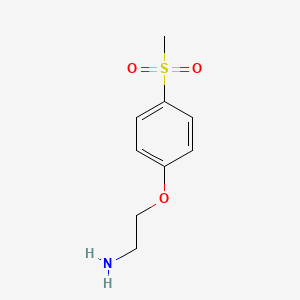
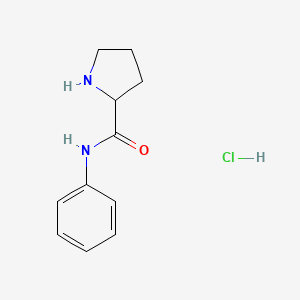
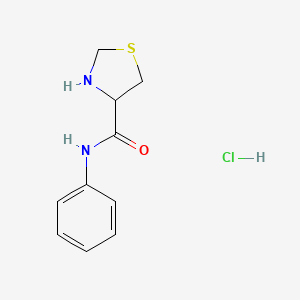
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)